1-(1-ethyl-1H-pyrazol-3-yl)-N-{[1-(2-fluoroethyl)-1H-pyrazol-5-yl]methyl}methanamine
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Overview
Description
1-(1-ethyl-1H-pyrazol-3-yl)-N-{[1-(2-fluoroethyl)-1H-pyrazol-5-yl]methyl}methanamine is a complex organic compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in the ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-ethyl-1H-pyrazol-3-yl)-N-{[1-(2-fluoroethyl)-1H-pyrazol-5-yl]methyl}methanamine typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole rings, followed by the introduction of the ethyl and fluoroethyl groups. Common reagents used in these reactions include hydrazine, ethyl bromide, and fluoroethyl bromide. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize reaction efficiency, reduce waste, and ensure consistent product quality. The use of advanced analytical techniques, such as high-performance liquid chromatography (HPLC) and mass spectrometry, is essential for monitoring the synthesis and ensuring the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
1-(1-ethyl-1H-pyrazol-3-yl)-N-{[1-(2-fluoroethyl)-1H-pyrazol-5-yl]methyl}methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur, where functional groups on the pyrazole rings are replaced by other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium azide). The reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures, inert atmospheres, and the use of solvents like dichloromethane or ethanol .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole oxides, while reduction can produce amine derivatives. Substitution reactions can lead to a variety of functionalized pyrazole compounds .
Scientific Research Applications
1-(1-ethyl-1H-pyrazol-3-yl)-N-{[1-(2-fluoroethyl)-1H-pyrazol-5-yl]methyl}methanamine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.
Mechanism of Action
The mechanism of action of 1-(1-ethyl-1H-pyrazol-3-yl)-N-{[1-(2-fluoroethyl)-1H-pyrazol-5-yl]methyl}methanamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation .
Comparison with Similar Compounds
Similar Compounds
1-(3,5-Dinitro-1H-pyrazol-4-yl)-3-nitro-1H-1,2,4-triazol-5-amine: A novel energetic compound with heat-resistant properties.
Methyl 2-((1-(4-chlorophenyl)-1H-pyrazol-3-yloxy)methyl)phenyl (hydroxy)carbamate: Used as an insecticide and fungicide.
Uniqueness
1-(1-ethyl-1H-pyrazol-3-yl)-N-{[1-(2-fluoroethyl)-1H-pyrazol-5-yl]methyl}methanamine stands out due to its unique combination of ethyl and fluoroethyl groups on the pyrazole rings. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C12H19ClFN5 |
---|---|
Molecular Weight |
287.76 g/mol |
IUPAC Name |
1-(1-ethylpyrazol-3-yl)-N-[[2-(2-fluoroethyl)pyrazol-3-yl]methyl]methanamine;hydrochloride |
InChI |
InChI=1S/C12H18FN5.ClH/c1-2-17-7-4-11(16-17)9-14-10-12-3-6-15-18(12)8-5-13;/h3-4,6-7,14H,2,5,8-10H2,1H3;1H |
InChI Key |
JSETVVFDMYPDKY-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=CC(=N1)CNCC2=CC=NN2CCF.Cl |
Origin of Product |
United States |
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